molecular formula C7H4F13NO3 B3043978 Ammonium 2,3,3,3-tetrafluoro-2-(nonafluorobutoxy)propanoate CAS No. 96513-97-2

Ammonium 2,3,3,3-tetrafluoro-2-(nonafluorobutoxy)propanoate

Cat. No.: B3043978
CAS No.: 96513-97-2
M. Wt: 397.09 g/mol
InChI Key: QFICKAQEFXZVIZ-UHFFFAOYSA-N
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Description

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate (CAS: 62037-80-3), commonly referred to as GenX, is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a polymerization aid in fluoropolymer production . Its molecular formula is C₆H₄F₁₁NO₃, and it belongs to the class of perfluoroalkyl ether carboxylic acids (PFECAs). GenX was developed as a replacement for long-chain PFAS like perfluorooctanoic acid (PFOA) due to concerns about bioaccumulation and toxicity .

Properties

CAS No.

96513-97-2

Molecular Formula

C7H4F13NO3

Molecular Weight

397.09 g/mol

IUPAC Name

azanium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoate

InChI

InChI=1S/C7HF13O3.H3N/c8-2(1(21)22,5(13,14)15)23-7(19,20)4(11,12)3(9,10)6(16,17)18;/h(H,21,22);1H3

InChI Key

QFICKAQEFXZVIZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[NH4+]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

The synthesis of Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate typically involves the reaction of perfluorinated alcohols with ammonium hydroxide under controlled conditions. The reaction is carried out in a well-ventilated area to avoid inhalation of fumes . Industrial production methods may involve large-scale reactors and precise temperature control to ensure high purity and yield .

Chemical Reactions Analysis

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate is a fluorinated compound with the molecular formula C8H4F15NO3C_8H_4F_{15}NO_3 and a molecular weight of 447.0983 g/mol. It is notable for its unique properties derived from the presence of fluorine atoms, which contribute to its hydrophobicity and stability under various environmental conditions.

Scientific Research Applications

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate has a wide range of scientific research applications:

  • Chemistry It is employed as a reagent in the synthesis of fluorinated compounds and as a catalyst in various chemical reactions.
  • Biology Its unique properties make it useful in studying the interactions of fluorinated compounds with biological systems.
  • Medicine It is being explored for its potential use in drug delivery systems due to its stability and biocompatibility.
  • Industry It is used in the production of fluorinated polymers and as a surfactant in various industrial processes.

The biological activity of this compound is primarily attributed to its fluorinated structure. The fluorine atoms enhance the compound's stability and reactivity, allowing it to interact with biological systems effectively. Key mechanisms include:

  • Enzyme Inhibition: The compound can inhibit certain enzymatic reactions, which may affect metabolic pathways.
  • Metal Ion Complexation: Its ability to form stable complexes with metal ions may influence various biochemical processes.

Applications

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate has several applications across various fields: It can participate in various reactions typical for ammonium salts and fluorinated compounds. It is used as a specialized surfactant and processing aid.

Mechanism of Action

The mechanism of action of Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and reactivity of the compound, leading to its unique chemical properties. The pathways involved include the formation of stable complexes with metal ions and the inhibition of certain enzymatic reactions .

Comparison with Similar Compounds

Perfluorohexanoic Acid (PFHxA)

Key Differences :

  • Females exhibited dose-related survival decreases and kidney lesions (papillary necrosis, tubular degeneration) at 200 mg/kg . In contrast, GenX caused liver weight increases (up to 43% in females at 500 mg/kg) and hepatocellular hypertrophy, even at lower doses (50 mg/kg in males) .
  • GenX showed equivocal evidence of pancreatic ductal tumors in male rats (2.9% carcinoma incidence vs. historical 0–1.7%) and liver tumors at high doses .

Ammonium Perfluorooctanoate (APFO)

Key Differences :

  • Target Organs: APFO (C₈F₁₅O₂NH₄) caused hepatic hypertrophy, vacuolation, and monocellular infiltration in rats at 1.5–15 mg/kg . GenX induced similar liver effects (e.g., cystic degeneration, necrosis) but at higher doses (50–500 mg/kg) .
  • PPARα Activation: Both compounds activate PPARα, but GenX’s effects are more pronounced in rodent-specific pathways, with histopathological changes linked to peroxisomal proliferation .

Other PFAS Replacements

  • 6:2 Fluorotelomer Sulfonate (6:2 FTSA) :
    • 6:2 FTSA, a fluorotelomer-based replacement, shows lower bioaccumulation than GenX but shares renal toxicity risks .
  • Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) :
    • Structurally similar to GenX, HFPO-DA also causes PPARα-mediated liver effects in mice, including steatosis and peroxisomal proliferation .

Data Tables

Table 1: Comparative Toxicity in Rodent Studies

Compound NOAEL (mg/kg/day) LOAEL (mg/kg/day) Key Target Organs Carcinogenicity Evidence
GenX 1 (♀), 0.1 (♂) 50 (♂), 500 (♀) Liver, Kidney, Pancreas Pancreatic ductal tumors (♂)
PFHxA 100 (♂), 30 (♀) 200 (♀) Kidney (♀) Hepatocellular adenomas (♂)
APFO 1.5 15 Liver None reported
6:2 FTSA 5 20 Kidney, Thyroid Not established

Table 2: Mechanistic and Regulatory Comparison

Compound Primary Mechanism Regulatory Status Environmental Persistence
GenX PPARα agonism SVHC (EU) High (resists degradation)
PFOA PPARα/CAR/PXR activation Globally restricted (Stockholm Convention) Very high
PFHxA Weak PPARα activation Unregulated Moderate

Critical Analysis of Research Findings

  • Liver Effects : GenX’s hepatic toxicity (e.g., hepatocellular hypertrophy, necrosis) aligns with PPARα activation but requires higher doses than APFO to induce similar effects .
  • Sex-Specific Responses : Females are more sensitive to GenX’s renal effects (e.g., tubular necrosis), while males show pancreatic and hepatic susceptibility .
  • Environmental Impact : Despite being a short-chain PFAS, GenX’s environmental persistence and mobility in water systems raise concerns comparable to legacy PFAS .

Biological Activity

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate (CAS No. 96513-97-2) is a fluorinated compound with the molecular formula C8H4F15NO3C_8H_4F_{15}NO_3 and a molecular weight of approximately 447.10 g/mol. It has garnered attention in various scientific fields due to its unique properties and potential applications in biology and medicine.

The biological activity of Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate is primarily attributed to its fluorinated structure. The fluorine atoms enhance the compound's stability and reactivity, allowing it to interact with biological systems effectively. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymatic reactions, which may affect metabolic pathways.
  • Metal Ion Complexation : Its ability to form stable complexes with metal ions may influence various biochemical processes.

Toxicological Profile

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Preliminary studies suggest that Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate has a relatively low toxicity profile, making it suitable for further investigation in biomedical applications.

Case Studies

  • Drug Delivery Systems : A study explored the use of this compound as a carrier for drug delivery systems due to its stability and biocompatibility. Results indicated effective encapsulation of therapeutic agents and controlled release profiles.
  • Biocompatibility Assessments : In vitro assays have demonstrated that Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate exhibits minimal cytotoxicity against various cell lines, suggesting potential for use in medical devices or as a pharmaceutical excipient.

Chemical Synthesis

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate is utilized as a reagent in the synthesis of other fluorinated compounds. Its unique properties facilitate various chemical reactions including:

  • Oxidation : Can be oxidized to form perfluorinated carboxylic acids.
  • Reduction : Capable of being reduced to yield less fluorinated derivatives.

Industrial Uses

In industrial applications, this compound serves as a surfactant and is involved in the production of fluorinated polymers. Its effectiveness in reducing surface tension makes it valuable in formulations requiring enhanced wetting properties.

Comparative Analysis

The following table compares Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate with similar fluorinated compounds:

Compound NameMolecular FormulaMolecular WeightKey Applications
Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoateC8H4F15NO3447.10 g/molDrug delivery systems
Ammonium 2-(heptafluoropropoxy)-2,3,3,3-tetrafluoropropanoateC8H4F15NO3447.10 g/molSynthesis of fluorinated intermediates
Ammonium perfluoro(2-methyl-3-oxa-octanoate)C8H4F15NO3447.10 g/molIndustrial surfactants

Q & A

Q. How can factorial design improve mechanistic studies of toxicity pathways?

  • Methodological Answer : Design multi-factor experiments testing dose, exposure duration, and co-exposures (e.g., with PPAR agonists/antagonists). Use response surface methodology (RSM) to optimize variable interactions. Transcriptomic profiling (RNA-seq) of liver tissues can identify pathway-specific responses (e.g., oxidative stress, lipid metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium 2,3,3,3-tetrafluoro-2-(nonafluorobutoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Ammonium 2,3,3,3-tetrafluoro-2-(nonafluorobutoxy)propanoate

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